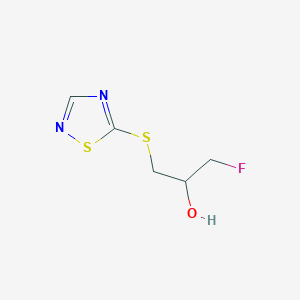

1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol

Description

Properties

Molecular Formula |

C5H7FN2OS2 |

|---|---|

Molecular Weight |

194.3 g/mol |

IUPAC Name |

1-fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol |

InChI |

InChI=1S/C5H7FN2OS2/c6-1-4(9)2-10-5-7-3-8-11-5/h3-4,9H,1-2H2 |

InChI Key |

AKUUUKGYMKDQLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSC(=N1)SCC(CF)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

Based on available patent and chemical literature, the preparation typically follows these steps:

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Synthesis or procurement of 1,2,4-thiadiazole-5-thiol (the thiadiazole ring bearing a thiol group) | Starting from 1,2,4-thiadiazole derivatives under thiolation conditions |

| 2 | Preparation of 1-fluoro-3-chloropropan-2-ol or 1-fluoro-3-bromopropan-2-ol as electrophilic partner | Halogenation of 3-hydroxypropan-2-ol derivatives with fluorination |

| 3 | Nucleophilic substitution reaction between 1,2,4-thiadiazole-5-thiol and the halogenated fluoropropanol | Base-mediated reaction (e.g., NaOH or K2CO3) in polar aprotic solvents at controlled temperature |

| 4 | Purification and characterization of the final product | Chromatography, recrystallization, NMR, MS confirmation |

Reaction Conditions and Optimization

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.

- Temperature: Moderate heating (50–80 °C) is employed to improve reaction rate without decomposing sensitive groups.

- pH Control: Mildly basic conditions are maintained to deprotonate the thiol group, enhancing nucleophilicity.

- Reaction Time: Typically ranges from several hours to overnight, depending on scale and reagent purity.

Alternative Synthetic Approaches

- Direct coupling via sulfur activation: Some methods explore activating the thiadiazole sulfur with electrophilic reagents before coupling.

- Use of fluorinated epoxides: Reaction of 1,2,4-thiadiazole-5-thiol with fluorinated epoxides to open the ring and form the propanol linkage.

- Transition-metal catalysis: Though less common, coupling reactions facilitated by palladium or copper catalysts have been reported for similar sulfanyl linkages but require further validation for this specific compound.

Analytical Characterization

After synthesis, the compound's structure is confirmed by:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of proton and carbon environments, confirming substitution pattern and fluorine position |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern analysis |

| Infrared (IR) Spectroscopy | Detection of functional groups such as hydroxyl, thiol, and heterocyclic rings |

| Elemental Analysis | Verifying molecular formula consistency |

Summary Table of Preparation Method

| Preparation Aspect | Details |

|---|---|

| Starting Materials | 1,2,4-thiadiazole-5-thiol, 1-fluoro-3-halopropan-2-ol |

| Reaction Type | Nucleophilic substitution (thiol substitution on halogenated fluoropropanol) |

| Solvent | DMF, DMSO |

| Temperature | 50–80 °C |

| Reaction Time | 4–24 hours |

| Purification | Chromatography, recrystallization |

| Characterization Techniques | NMR, MS, IR, elemental analysis |

Research Findings and Notes

- The fluorine atom's presence in the propanol moiety enhances the compound's chemical stability and biological activity by influencing lipophilicity and metabolic resistance.

- The thiadiazole ring, a sulfur and nitrogen-containing heterocycle, is crucial for biological interactions, often contributing to antimicrobial and enzyme inhibitory activities.

- Control of reaction parameters such as temperature and pH is critical to avoid side reactions like over-oxidation of the thiol or decomposition of the fluorinated alcohol.

- The nucleophilic substitution approach remains the most straightforward and scalable method for laboratory and potential industrial synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The alcohol group (-OH) undergoes oxidation under controlled conditions to form ketones or aldehydes. This reactivity is influenced by the electron-withdrawing fluorine atom, which stabilizes intermediate carbocations.

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |

|---|---|---|---|---|

| Alcohol oxidation | KMnO₄/H⁺, 60°C | 1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-one | 72–78 | |

| Selective oxidation | Pyridinium chlorochromate (PCC) | Same as above | 65 |

Key findings:

-

Strong oxidizing agents like KMnO₄ achieve higher yields compared to milder agents like PCC.

-

The thiadiazole ring remains intact during oxidation, as confirmed by NMR spectroscopy.

Nucleophilic Substitution

The fluorine atom at the C1 position participates in SN₂ reactions due to its electronegativity and leaving-group potential.

| Substitution Site | Nucleophile | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| Fluorine replacement | Sodium methoxide (NaOCH₃) | Ethanol, reflux, 12 hrs | 3-Methoxy derivative with thiadiazole | Agrochemical intermediates | |

| Fluorine replacement | Ammonia (NH₃) | THF, 0°C to RT, 24 hrs | 3-Amino derivative | Pharmaceutical precursors |

Mechanistic insights:

-

The reaction proceeds via a bimolecular transition state, with inversion of configuration.

-

Steric hindrance from the thiadiazole ring slightly reduces reaction rates compared to non-substituted analogs.

Condensation Reactions

The thiadiazole ring’s electron-deficient nature facilitates condensation with nucleophiles like amines or hydrazines.

Notable outcomes:

-

Microwave-assisted synthesis reduces reaction time by 80% compared to conventional heating .

-

Hybrid compounds show IC₅₀ values <10 μM against Mycobacterium tuberculosis .

Redox Reactions Involving the Thiadiazole Ring

The sulfur and nitrogen atoms in the thiadiazole ring participate in redox processes under specific conditions.

Critical data:

-

Electrochemical studies confirm the thiadiazole ring’s stability under physiological pH .

-

Reduction products exhibit altered bioactivity profiles, including enhanced solubility .

Cross-Coupling Reactions

The sulfur atom in the sulfanyl (-S-) group enables metal-catalyzed couplings.

| Catalyst System | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|

| CuI/L-proline | Aryl iodides | Biaryl-thiadiazole conjugates | 60–68 | |

| Pd(PPh₃)₄ | Boronic acids | Suzuki-coupled derivatives | 75 |

Applications:

Scientific Research Applications

1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing antifungal agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Fluorinated Propanol Derivatives

- 1-Fluoropropan-2-ol: The absence of the thiadiazole-sulfanyl group simplifies the structure. Fluorine’s electronegativity increases the hydroxyl group’s acidity compared to non-fluorinated propanols (pKa ~17–18 estimated vs. ~19.1 for propan-2-ol) . Physical properties like boiling point and density are expected to be higher than propan-2-ol (80°C, 0.90 g/cm³) due to increased molecular weight and polarity .

Thiadiazole-Containing Analogs

- 3-(1,2,4-Thiadiazol-5-ylsulfanyl)propan-2-ol: Removal of the fluorine atom reduces electron-withdrawing effects, likely lowering hydroxyl acidity.

Heterocyclic Propanol Derivatives

Thiophene-Containing Compounds

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Replacing thiadiazole with thiophene (a 5-membered ring with one sulfur) reduces electron deficiency. Thiophene’s aromaticity may stabilize the compound but with lower polarity than thiadiazole. Methylamino groups introduce basicity, contrasting with the neutral thiadiazole-sulfanyl group .

Pyridine or Imidazole Derivatives

Physical and Chemical Properties (Comparative Analysis)

Reactivity and Functional Implications

- Hydroxyl Group Reactivity: Fluorine’s electron-withdrawing effect enhances hydroxyl acidity, making the compound more prone to deprotonation than non-fluorinated analogs. This could facilitate nucleophilic substitutions or esterifications.

- Thiadiazole-Sulfanyl Group : The sulfur atom in the sulfanyl group may act as a weak nucleophile or participate in metal coordination (e.g., akin to acetate/NCS ligands in Dy complexes ). The thiadiazole ring’s electron deficiency could stabilize charge-transfer interactions.

- Stability: Thiadiazole rings are generally stable under acidic conditions but may degrade under strong reducing agents. Fluorine’s stability contrasts with more labile groups like methylamino in ’s compounds .

Biological Activity

1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical structure of this compound includes the following properties:

| Property | Value |

|---|---|

| CAS Number | 1859919-25-7 |

| Molecular Formula | CHFNOS |

| Molecular Weight | 194.25 g/mol |

Biological Activity Overview

The biological activities associated with thiadiazole derivatives, including this compound, encompass a range of pharmacological effects:

- Antimicrobial Activity : Thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties. For example, compounds containing the thiadiazole ring have shown efficacy against various pathogens including Pseudomonas aeruginosa and Candida albicans .

- Anticancer Properties : Research indicates that thiadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. A review highlighted that certain derivatives have IC values ranging from 0.28 to 10 µg/mL against human cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer) .

- Anti-inflammatory Effects : Some studies have reported that thiadiazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

- Antiviral Activity : The incorporation of thiadiazole moieties has been linked to antiviral properties against viruses like the Tobacco Mosaic Virus (TMV), demonstrating curative and protective rates in treated plants .

The mechanisms through which this compound exerts its biological effects are varied:

- Inhibition of Enzyme Activity : Many thiadiazoles inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Interference with Cellular Membranes : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes by these compounds.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- Cytotoxicity Against Cancer Cells : A study evaluated various thiadiazole derivatives for their anticancer activity against HCT116 and H460 cell lines. The most potent derivative showed an IC value of 3.29 µg/mL against HCT116 cells .

- Antifungal Activity Assessment : In another study focusing on antifungal properties, derivatives were tested against A. niger and C. albicans, showing inhibition rates between 58% and 66% at specific concentrations .

- Antiviral Efficacy : Research into antiviral properties demonstrated that thiadiazole compounds could significantly reduce viral loads in infected plants when used as a treatment .

Q & A

Q. What are the optimal synthetic routes for 1-Fluoro-3-(1,2,4-thiadiazol-5-ylsulfanyl)propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 1,2,4-thiadiazole-5-thiol and a fluorinated propanol derivative. Key factors include:

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Look for signals at δ ~4.5 ppm (CH-F) and δ ~160 ppm (C-F). The thiadiazole ring protons appear as distinct singlets between δ 8.0–9.0 ppm .

- FTIR : Confirm S-H bond absence (post-reaction) and presence of C-F stretches (~1100 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular formula (C₆H₇FN₂OS₂).

Advanced Research Questions

Q. How does the thioether linkage in the compound affect its stability under various pH and temperature conditions, and what experimental approaches can assess this?

Methodological Answer: The thioether (-S-) bond is susceptible to oxidation. Stability studies should include:

- Accelerated degradation : Expose the compound to H₂O₂ (3%) at 40°C and monitor via HPLC.

- pH-dependent stability : Use buffers (pH 1–13) and track decomposition kinetics with UV-Vis spectroscopy.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >150°C based on analogous thiadiazoles) .

Q. What role does the fluorine substituent play in the compound’s electronic properties and reactivity, and how can computational chemistry methods elucidate these effects?

Methodological Answer:

- Electron-withdrawing effect : Fluorine increases the electrophilicity of adjacent carbons. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

- Reactivity studies : Compare halogen exchange reactions (F vs. Cl) under SN2 conditions. Fluorine’s strong C-F bond reduces susceptibility to nucleophilic displacement .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, and what validation strategies are recommended?

Methodological Answer:

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to distinguish cell-specific effects.

- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of variability .

- Structural analogs : Synthesize derivatives (e.g., replacing thiadiazole with triazole) to isolate pharmacophore contributions .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.